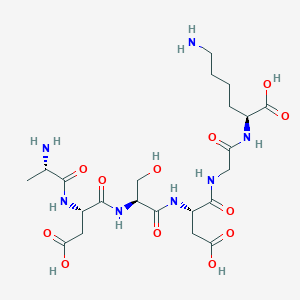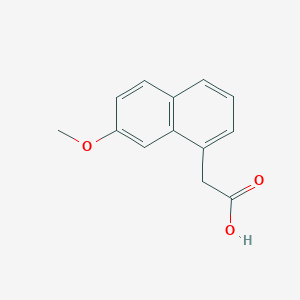
2-(7-Methoxynaphthalen-1-yl)essigsäure
Übersicht
Beschreibung
7-Methyl-1-Naphthylessigsäure ist eine organische Verbindung, die zur Klasse der Naphthalinderivate gehört. Sie zeichnet sich durch ein Naphthalinsystem aus, das an der 7. Position mit einer Methylgruppe und an der 1. Position mit einer Essigsäureeinheit substituiert ist. Diese Verbindung ist bekannt für ihre Rolle als potenter Inhibitor der Auxinwirkung in Pflanzen und spielt daher eine wichtige Rolle in Studien zur Pflanzenentwicklung und -wachstum .
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-Naphthylessigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Reagenz in der organischen Synthese und als Vorläufer für verschiedene chemische Umwandlungen verwendet.
Medizin: Es laufen Forschungen, um ihr Potenzial für therapeutische Anwendungen zu untersuchen, insbesondere bei der Modulation von Pflanzenhormonpfaden.
Industrie: Sie wird bei der Produktion von Agrochemikalien und Pflanzenwachstumsregulatoren verwendet.
5. Wirkmechanismus
Der primäre Wirkmechanismus von 7-Methyl-1-Naphthylessigsäure beinhaltet die Hemmung des Auxintransports in Pflanzen. Sie zielt auf Proteine wie AUX1, PIN und ABCB ab und hemmt diese, die für die Vermittlung des Auxintransports verantwortlich sind. Diese Hemmung stört die auxinabhängigen Entwicklungsprozesse und macht sie zu einem wertvollen Werkzeug für die Erforschung der Pflanzenphysiologie .
Ähnliche Verbindungen:
1-Naphthalinessigsäure: Ein weiteres Naphthalinderivat mit ähnlichen Auxin-hemmenden Eigenschaften.
Indol-3-essigsäure: Ein natürlich vorkommendes Auxin mit unterschiedlichen strukturellen und funktionellen Eigenschaften.
2,4-Dichlorphenoxyessigsäure: Ein synthetisches Auxin, das als Herbizid verwendet wird.
Einzigartigkeit: 7-Methyl-1-Naphthylessigsäure ist durch ihr spezifisches Substitutionsschema einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Ihre Fähigkeit, Auxintransportproteine selektiv zu hemmen, hebt sie von anderen Auxin-bezogenen Verbindungen ab und macht sie zu einem wertvollen Forschungswerkzeug in der Pflanzenbiologie.
Wirkmechanismus
Target of Action
The primary target of 2-(7-Methoxynaphthalen-1-yl)acetic acid, also known as 7-Methoxy-1-naphthaleneacetic acid, is the AUX1, PIN, and ABCB proteins in yeast . These proteins are involved in the transport of auxin, a plant hormone that plays a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
The compound acts as an effective inhibitor of the AUX1, PIN, and ABCB proteins . By inhibiting these proteins, it disrupts the transport of auxin, thereby affecting the growth and development processes regulated by this hormone .
Biochemical Pathways
The affected pathway is the auxin transport pathway . Auxin transport is crucial for plant growth and development, influencing processes such as cell elongation, cell division, differentiation, and responses to light and gravity . By inhibiting the AUX1, PIN, and ABCB proteins, 2-(7-Methoxynaphthalen-1-yl)acetic acid disrupts this pathway, leading to downstream effects on these processes .
Pharmacokinetics
The compound is known to be a solid crystal or powder at room temperature . Its solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need to be investigated further.
Result of Action
The primary result of the action of 2-(7-Methoxynaphthalen-1-yl)acetic acid is the disruption of auxin-dependent growth and development in plants . This can lead to changes in cell elongation, cell division, differentiation, and responses to light and gravity .
Biochemische Analyse
Biochemical Properties
2-(7-Methoxynaphthalen-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(7-Methoxynaphthalen-1-yl)acetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-(7-Methoxynaphthalen-1-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(7-Methoxynaphthalen-1-yl)acetic acid remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of 2-(7-Methoxynaphthalen-1-yl)acetic acid have been shown to reduce inflammation, whereas high doses can lead to liver toxicity and other adverse effects .
Metabolic Pathways
2-(7-Methoxynaphthalen-1-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 2-(7-Methoxynaphthalen-1-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-(7-Methoxynaphthalen-1-yl)acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. The precise localization can determine the compound’s specific effects on cellular processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Methyl-1-Naphthylessigsäure kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 7-Methyl-1-Naphthylacetonitril mit Hydrierungskatalysatoren in Gegenwart von 4A-Molekularsieben. Diese Reaktion liefert nach der Trennung 7-Methyl-1-Naphthylessigsäure .
Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von 7-Methyl-1-Naphthylessigsäure typischerweise in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von modernen Katalysatoren und kontrollierten Reaktionsumgebungen ist für eine effiziente Produktion entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen: 7-Methyl-1-Naphthylessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthochinone zu bilden.
Reduktion: Reduktionsreaktionen können sie in Naphthylalkoholderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Naphthalinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Naphthochinone
Reduktion: Naphthylalkohole
Substitution: Halogenierte, nitrierte und sulfonierte Naphthalinderivate
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneacetic acid: Another naphthalene derivative with similar auxin-inhibiting properties.
Indole-3-acetic acid: A naturally occurring auxin with distinct structural and functional properties.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Uniqueness: 7-Methyl-1-naphthyl acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit auxin transport proteins sets it apart from other auxin-related compounds, making it a valuable research tool in plant biology.
Eigenschaften
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPYHKXILUFWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544066 | |
| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-22-2 | |
| Record name | 7-Methoxy-1-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-1-naphthaleneacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)

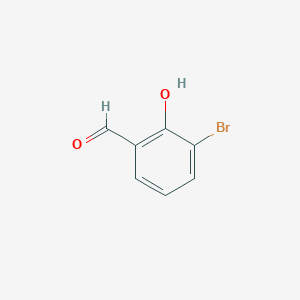

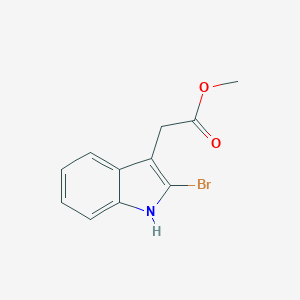

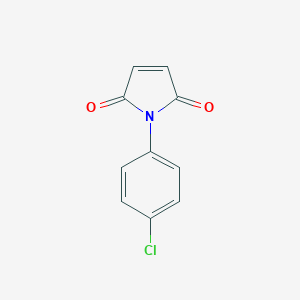

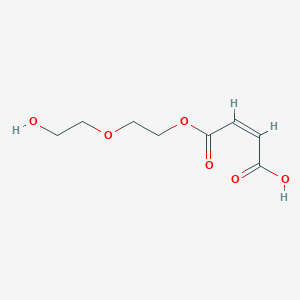
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)



